![molecular formula C11H16NO7P B14309542 N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine CAS No. 114119-25-4](/img/structure/B14309542.png)
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine is a chemical compound with the molecular formula C11H16NO7P It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a phosphonomethyl group attached to a glycine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-5-methoxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 2-hydroxy-5-methoxybenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imine intermediate may produce an amine.
科学的研究の応用
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow for hydrogen bonding and hydrophobic interactions, while the phosphonomethyl group can form strong ionic interactions with positively charged residues in proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-Hydroxy-N-(phosphonomethyl)glycine
- N-(2-Hydroxy-5-methoxybenzyl)-N-(phosphonomethyl)glycine
Uniqueness
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
114119-25-4 |
|---|---|
分子式 |
C11H16NO7P |
分子量 |
305.22 g/mol |
IUPAC名 |
2-[(2-hydroxy-5-methoxyphenyl)methyl-(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C11H16NO7P/c1-19-9-2-3-10(13)8(4-9)5-12(6-11(14)15)7-20(16,17)18/h2-4,13H,5-7H2,1H3,(H,14,15)(H2,16,17,18) |
InChIキー |
GKKCIZWUSXVTLW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)O)CN(CC(=O)O)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

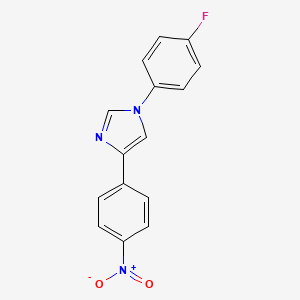
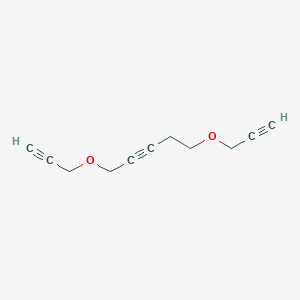
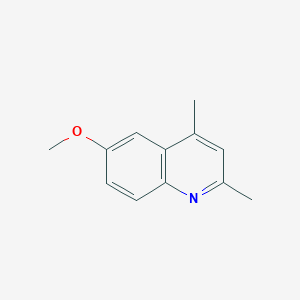
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
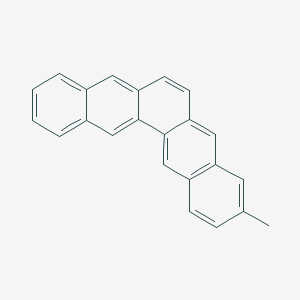
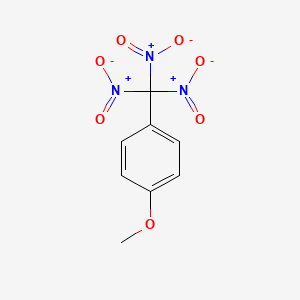
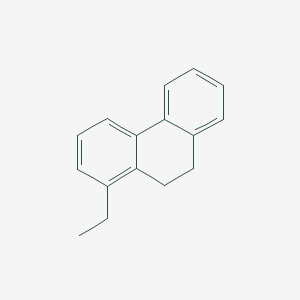
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)
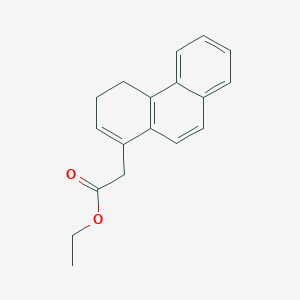
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
